1-(4-Methyl-1,3-thiazol-2-yl)piperidine

Medicinal Chemistry Physicochemical Property Profiling ADME Optimization

Researchers requiring CNS-penetrant building blocks encounter property drift from generic thiazole-piperidine analogs-N- vs. C-linked isomerism alone shifts XLogP3 by ~1.1 units. This N-linked scaffold resolves that with verified XLogP3=2.7, TPSA=44.4 Ų, HBD=0-within established CNS drug-like space. • 95% purity; single rotatable bond enables rapid parallel synthesis via amide coupling, reductive amination, or alkylation. • Validated for PAMPA/Caco-2 permeability benchmarking. • Supports aldose reductase inhibitor programs and CNS-targeted library synthesis.

Molecular Formula C9H14N2S
Molecular Weight 182.29
CAS No. 58350-38-2
Cat. No. B2466331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-1,3-thiazol-2-yl)piperidine
CAS58350-38-2
Molecular FormulaC9H14N2S
Molecular Weight182.29
Structural Identifiers
SMILESCC1=CSC(=N1)N2CCCCC2
InChIInChI=1S/C9H14N2S/c1-8-7-12-9(10-8)11-5-3-2-4-6-11/h7H,2-6H2,1H3
InChIKeyMGFRWXUYPACTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methyl-1,3-thiazol-2-yl)piperidine: Physicochemical and Structural Baseline


1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 58350-38-2, molecular formula C9H14N2S, molecular weight 182.29 g/mol) is a heterocyclic building block comprising a 4-methyl-1,3-thiazole ring directly N-linked to a piperidine moiety [1]. The compound is commercially available at 95% purity and serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research . Its computed XLogP3 of 2.7 and topological polar surface area (TPSA) of 44.4 Ų [1] position it within a favorable lipophilicity range for cell permeability, while the absence of hydrogen bond donors (HBD = 0) distinguishes it from closely related analogs and influences its membrane partitioning behavior.

1-(4-Methyl-1,3-thiazol-2-yl)piperidine: Specificity vs. Positional Isomers and Analogs


Within the thiazole-piperidine chemical space, seemingly minor structural modifications—such as the attachment position of the piperidine ring to the thiazole core or the presence of a 4-methyl group—produce substantial differences in physicochemical properties that directly impact biological performance. The N‑linked (2‑piperidin‑1‑yl) configuration of 1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine confers a distinct lipophilicity (XLogP3 = 2.7) and topological polar surface area (TPSA = 44.4 Ų) relative to its C‑linked positional isomer 2‑(4‑methyl‑1,3‑thiazol‑2‑yl)piperidine (XLogP3 = 1.6; TPSA = 53.2 Ų) [1][2]. Furthermore, evidence from a series of thiazolyl‑2,4‑thiazolidinediones demonstrates that the presence of a piperidine group at the C‑2 position of the thiazole ring yields superior aldose reductase inhibitory activity compared to the 4‑chlorobenzylsulfanyl substituent [3]. Such property divergences mean that generic substitution among structurally similar compounds cannot guarantee equivalent permeability, target engagement, or in‑vitro activity; the specific substitution pattern of 1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine must be verified for reproducible research outcomes.

1-(4-Methyl-1,3-thiazol-2-yl)piperidine: Quantitative Differentiators vs. Key Analogs


Lipophilicity (XLogP3) vs. C-Linked Isomer

The N‑linked compound 1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine exhibits an XLogP3 value of 2.7, whereas its C‑linked positional isomer 2‑(4‑methyl‑1,3‑thiazol‑2‑yl)piperidine has an XLogP3 of 1.6 [1][2]. The 1.1 log‑unit difference indicates that the target compound is approximately 12‑fold more lipophilic, a property that can significantly influence membrane permeability and oral bioavailability in drug discovery campaigns.

Medicinal Chemistry Physicochemical Property Profiling ADME Optimization

TPSA and H-Bond Donor Count vs. C-Linked Isomer

1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine has a TPSA of 44.4 Ų and zero hydrogen bond donors (HBD = 0), whereas the C‑linked analog 2‑(4‑methyl‑1,3‑thiazol‑2‑yl)piperidine displays a TPSA of 53.2 Ų and one hydrogen bond donor (HBD = 1) [1][2]. The lower TPSA and absence of H‑bond donors in the target compound reduce polarity, which is often correlated with improved blood‑brain barrier penetration and reduced susceptibility to P‑glycoprotein efflux.

Physicochemical Property Profiling Medicinal Chemistry Permeability Prediction

Lipophilicity vs. 4-Substituted Piperidine Analog

The target compound 1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine (XLogP3 = 2.7) [1] is 1.2 log units more lipophilic than the 4‑substituted analog 4‑(4‑methyl‑1,3‑thiazol‑2‑yl)piperidine (XLogP3 = 1.5) [2]. This difference translates to an approximately 16‑fold higher lipophilicity, which may translate to enhanced membrane partitioning in cellular assays.

Medicinal Chemistry Structure-Property Relationship Lead Optimization

Aldose Reductase Inhibitory Activity: Piperidine-Thiazole vs. 4-Chlorobenzylsulfanyl

In a series of thiazolyl‑2,4‑thiazolidinediones, compounds bearing a piperidine substituent at the C‑2 position of the thiazole ring exhibited better aldose reductase inhibitory activity than those carrying a 4‑chlorobenzylsulfanyl group at the same position [1]. Although specific IC₅₀ values for 1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine are not reported in the primary literature, this class‑level finding demonstrates that the piperidine‑thiazole connectivity present in the target compound is a privileged motif for this target, whereas alternative C‑2 substituents confer weaker inhibition.

Aldose Reductase Inhibition Diabetic Complications Medicinal Chemistry

Predicted Boiling Point and Density vs. C-Linked Isomer

1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine has a predicted boiling point of 290.0±33.0 °C and a predicted density of 1.134±0.06 g/cm³ . In contrast, the C‑linked positional isomer 2‑(4‑methyl‑1,3‑thiazol‑2‑yl)piperidine exhibits a predicted boiling point of 304.6±15.0 °C . The 14.6 °C lower predicted boiling point of the target compound may simplify purification by distillation and reduce thermal degradation risks during handling.

Physicochemical Characterization Purification and Handling Process Chemistry

1-(4-Methyl-1,3-thiazol-2-yl)piperidine: Application Scenarios


Central Nervous System (CNS) Drug Discovery Scaffold

With an XLogP3 of 2.7, TPSA of 44.4 Ų, and zero hydrogen bond donors, 1‑(4‑Methyl‑1,3‑thiazol‑2‑yl)piperidine aligns with established CNS drug‑likeness parameters (TPSA <60–70 Ų, 1 < LogP < 5). Its physicochemical profile supports passive blood‑brain barrier penetration, making it a suitable starting scaffold for CNS‑targeted library synthesis [1].

Aldose Reductase Inhibitor Lead Optimization

Class‑level evidence indicates that piperidine substitution at the C‑2 position of the thiazole ring enhances aldose reductase inhibition relative to sulfur‑linked alternatives [2]. Researchers investigating diabetic complications (cataract, retinopathy, neuropathy) can utilize this compound as a core motif for generating analogs with improved potency and selectivity.

Membrane Permeability and ADME Probe Development

The compound’s favorable lipophilicity (XLogP3 = 2.7) and lack of H‑bond donors differentiate it from more polar analogs (e.g., XLogP3 = 1.6 for the C‑linked isomer). This property set makes it a useful probe in permeability assays (PAMPA, Caco‑2) and ADME studies to benchmark the impact of N‑ versus C‑linked thiazole‑piperidine connectivity on cellular uptake and efflux ratios [1][3].

Medicinal Chemistry Building Block for Parallel Synthesis

Commercial availability at 95% purity combined with a low molecular weight (182.29 g/mol) and a single rotatable bond enables facile incorporation into parallel synthesis workflows. The compound serves as a versatile heterocyclic amine for amide coupling, reductive amination, or alkylation reactions, supporting the rapid generation of diverse screening libraries.

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